
N-Methyl-1H-indazol-6-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1H-indazol-6-amine hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing aromatic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications . This compound is a derivative of indazole, characterized by the presence of a methyl group and an amine group on the indazole ring, along with a hydrochloride salt form to enhance its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1H-indazol-6-amine hydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of the Methyl Group: The methyl group can be introduced through methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like Cs2CO3 in a suitable solvent like DMF.
Amination: The amine group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Formation of Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by reacting with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1H-indazol-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, in solvents like water or acetic acid.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Alkyl halides, acyl chlorides, in solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-oxide.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-Methyl-1H-indazol-6-amine hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Methyl-1H-indazol-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: The parent compound of N-Methyl-1H-indazol-6-amine hydrochloride, known for its diverse biological activities.
2H-Indazole: Another tautomeric form of indazole with similar properties but different stability and reactivity.
Indole: A structurally related compound with a wide range of biological activities and applications.
Uniqueness
This compound is unique due to the presence of the methyl and amine groups, which can enhance its solubility, stability, and biological activity compared to other indazole derivatives . These modifications can also influence its interaction with molecular targets and its overall pharmacological profile.
Propiedades
Fórmula molecular |
C8H10ClN3 |
|---|---|
Peso molecular |
183.64 g/mol |
Nombre IUPAC |
N-methyl-1H-indazol-6-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-9-7-3-2-6-5-10-11-8(6)4-7;/h2-5,9H,1H3,(H,10,11);1H |
Clave InChI |
DXOQRKNNNSNWPA-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC2=C(C=C1)C=NN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B12932399.png)
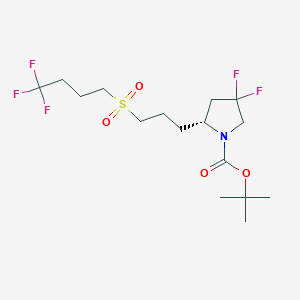
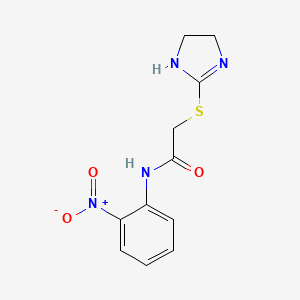
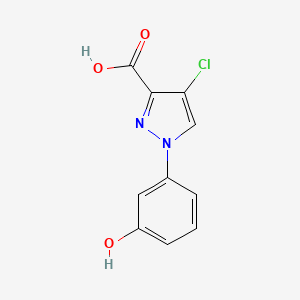

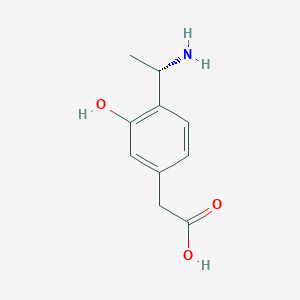
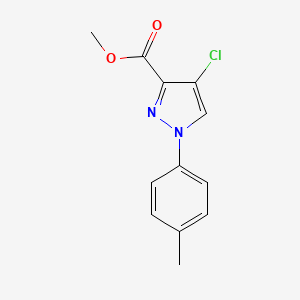

![1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)

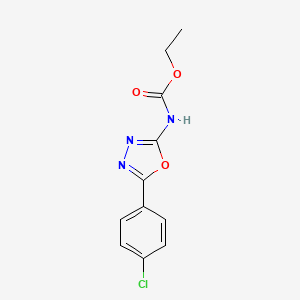
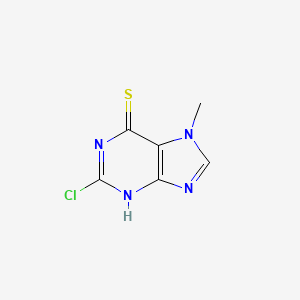

![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)
